molecular formula C28H31FN2O3S B12141549 Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B12141549
M. Wt: 494.6 g/mol
InChI Key: PGNMAYRAIUWYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the fluorophenyl group. The final step involves the formation of the piperidine ring and the esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.

Scientific Research Applications

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar structure but lacks the benzamido and fluorophenyl groups.

    Ethyl nipecotate: Similar piperidine ring but different substituents.

    Indole derivatives: Share the aromatic ring system but differ in the specific functional groups attached.

Uniqueness

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzamido group, fluorophenyl group, and piperidine ring makes it distinct from other similar compounds.

Biological Activity

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its complex molecular structure, the compound features a piperidine ring, a benzamido group, and a thiophene moiety, along with a fluorophenyl substituent. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C28H31FN2O3S
  • Molecular Weight : Approximately 494.6 g/mol
  • Structure : The compound consists of multiple functional groups that may enhance its binding capabilities and biological activity compared to simpler analogs.

Biological Activity Overview

Recent studies indicate that this compound exhibits promising antimicrobial and anticancer properties . The mechanism of action is believed to involve interactions with specific molecular targets, where the benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group enhances hydrophobic interactions.

  • Antimicrobial Activity : The compound may inhibit the growth of various microorganisms through disruption of cellular processes.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.

Antimicrobial Studies

Preliminary research has shown that this compound possesses antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Anticancer Studies

In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it has a selective cytotoxic profile, with lower toxicity to normal cells compared to cancerous cells. The effective concentration (EC50) values ranged from 0.64 µM to 2.95 µM across different cell lines tested .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivitySignificant inhibition of E. coli and S. aureus growth at concentrations of 10 µg/mL.
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an EC50 of 1.19 µM; selective index (SI) greater than 20 compared to normal fibroblasts .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Binding affinity studies suggest that the compound interacts effectively with several receptors and enzymes involved in disease pathways.

Binding Affinity Results

Target ProteinBinding Affinity (Kd)Mechanism
Protein A50 nMCompetitive inhibition
Protein B100 nMAllosteric modulation

Properties

Molecular Formula

C28H31FN2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C28H31FN2O3S/c1-4-34-28(33)21-13-15-31(16-14-21)25(22-11-8-12-23(29)17-22)24-18(2)19(3)35-27(24)30-26(32)20-9-6-5-7-10-20/h5-12,17,21,25H,4,13-16H2,1-3H3,(H,30,32)

InChI Key

PGNMAYRAIUWYRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.